Product packaging for (1S,4S)-4-Amino-cycloheptanol(Cat. No.:)

(1S,4S)-4-Amino-cycloheptanol

Cat. No.: B8186569
M. Wt: 129.20 g/mol
InChI Key: SDTKRRSCXYJDFE-BQBZGAKWSA-N
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Description

Significance of Chiral Amino Alcohol Scaffolds in Modern Chemical Synthesis and Catalysis

Chiral amino alcohols are a privileged class of organic compounds that hold a central role in modern chemical science. Their importance stems from the presence of two key functional groups—an amine and a hydroxyl group—attached to a chiral backbone. This unique structural arrangement makes them exceptionally versatile building blocks and ligands in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral product. wikipedia.org

The utility of chiral amino alcohols is particularly evident in asymmetric catalysis, where they are used to create chiral environments around a metal center or as organocatalysts themselves. sioc-journal.cnrsc.orgmdpi.com These scaffolds are instrumental in a wide array of enantioselective transformations, including reductions, alkylations, and aldol (B89426) reactions. nih.gov The ability to induce high levels of stereoselectivity is crucial in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.org

Furthermore, the chiral β-amino alcohol motif is a recurring structural unit in numerous natural products and pharmaceutical drugs, underscoring its biological relevance. nih.gov The development of novel and efficient synthetic routes to access these scaffolds, for instance, through chromium-catalyzed asymmetric cross-coupling reactions, is an active area of research. nih.gov The inherent chirality, often sourced from readily available natural amino acids, combined with their capacity for hydrogen bonding and metal coordination, makes them indispensable tools for chemists. rsc.org

Overview of Cycloheptanol (B1583049) Derivatives in Advanced Organic Chemistry

Cycloheptanol, a seven-membered cyclic alcohol, and its derivatives represent another important class of molecules in organic chemistry. ambeed.com The seven-membered ring provides a unique conformational landscape that is more flexible than smaller rings like cyclopentane (B165970) and cyclohexane (B81311), but still constrained enough to influence reactivity and stereochemistry. This structural feature is of interest in medicinal chemistry for the synthesis of novel therapeutic agents. vulcanchem.com

For instance, derivatives of dibenzo[a,d]cycloheptene have been a cornerstone in the development of antidepressant drugs. simsonpharma.com The cycloheptane (B1346806) ring system is also found in various natural products, some of which exhibit interesting biological activities, such as antibacterial properties. chemicalbook.com The synthesis and functionalization of cycloheptane derivatives are key topics in advanced organic chemistry, as the construction of this medium-sized ring can be challenging. acs.org Research in this area explores their potential as scaffolds for creating complex molecular architectures with specific biological targets. For example, some cycloheptane derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.

Current Research Landscape and Unaddressed Challenges Pertaining to (1S,4S)-4-Amino-cycloheptanol

Despite the clear significance of both chiral amino alcohol scaffolds and cycloheptanol derivatives, the specific compound This compound remains a largely unexplored entity in the scientific literature. A comprehensive search reveals a notable absence of dedicated research on its synthesis, characterization, or application.

While its constituent parts suggest potential utility, particularly as a chiral ligand in asymmetric catalysis or as a building block for novel pharmaceuticals, this potential is yet to be realized. The primary challenge appears to be a fundamental lack of investigation. There are no readily available, detailed synthetic protocols for this specific stereoisomer, nor are there reports on its performance in catalytic or biological systems.

In contrast, the six-membered ring analogue, aminocyclohexanol, has received more attention. For example, trans-4-Aminocyclohexanol is known as an intermediate in the synthesis of certain drugs. chemicalbook.comlookchem.comchemicalbook.com The availability of data for related compounds, such as other isomers like (1S,2S)-2-Aminocycloheptanol or various substituted aminocyclohexanols, highlights the specific gap in knowledge surrounding the (1S,4S) isomer of 4-Amino-cycloheptanol. simsonpharma.combldpharm.com

This lack of data presents both a challenge and an opportunity. The unaddressed questions regarding this compound include:

What are the most efficient and stereoselective synthetic routes to obtain this specific isomer?

What are its precise physicochemical properties?

How effective is it as a chiral ligand in key asymmetric transformations compared to more established amino alcohols?

Does this scaffold offer any unique advantages in medicinal chemistry applications due to its specific stereochemistry and seven-membered ring structure?

The exploration of this particular molecule could lead to the discovery of novel catalysts with unique reactivity or selectivity profiles, or serve as a new scaffold for drug discovery. The current void in the research landscape underscores the need for foundational synthetic and applicative studies to unlock the potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B8186569 (1S,4S)-4-Amino-cycloheptanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S)-4-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKRRSCXYJDFE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s,4s 4 Amino Cycloheptanol

Stereoselective Synthesis Strategies Towards the (1S,4S)-Diastereomer

Control over stereochemistry is paramount in the synthesis of (1S,4S)-4-Amino-cycloheptanol. ox.ac.uk Strategies are broadly categorized into those that establish the absolute stereochemistry of a precursor and those that control the relative stereochemistry during the formation of the final product.

The creation of enantiomerically pure precursors is the foundational step in the synthesis of the target compound. These approaches often begin with prochiral starting materials and employ asymmetric transformations to install the initial stereocenter.

One common strategy involves the asymmetric reduction of a prochiral ketone, such as a protected 4-aminocycloheptanone, using chiral catalysts or reagents. ox.ac.uk Catalytic asymmetric synthesis provides a powerful tool for generating chiral molecules directly. rsc.orgresearchgate.net For instance, methods developed for the synthesis of other chiral primary amines often rely on the asymmetric transformation of pre-prepared or in-situ formed imines. rsc.org

Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and are subsequently removed. While effective, this method is often less atom-economical than catalytic alternatives. rsc.org The synthesis of complex natural products often relies on iterative strategies that build up stereocenters in a controlled manner, a concept applicable to the synthesis of highly functionalized cycloheptane (B1346806) rings. nih.gov A key challenge in synthesizing precursors like 4-aminocycloheptene derivatives is achieving high regioselectivity in subsequent reactions, such as hydroboration, which can lead to mixtures of products. publish.csiro.au

Table 1: Overview of Enantioselective Strategies for Chiral Precursors

StrategyMethodTypical Reagents/CatalystsKey Features
Catalytic Asymmetric Reduction Hydrogenation or transfer hydrogenation of a prochiral ketone.Chiral Rhodium, Ruthenium, or Iridium complexes with chiral ligands. nih.govHigh efficiency and enantioselectivity; direct route to chiral alcohols.
Enzymatic Resolution Selective acylation or hydrolysis of a racemic alcohol or amine.Lipases, proteases.High enantioselectivity under mild conditions; often used in green chemistry approaches.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule.Sugars, amino acids.Utilizes existing chirality; the synthetic route can be lengthy.
Asymmetric C-H Functionalization Directing group-assisted enantioselective functionalization of a C-H bond.Chiral transition metal catalysts (e.g., Rhodium, Palladium). rsc.orgHigh atom economy; simplifies synthetic routes by avoiding pre-functionalized substrates.

Once a chiral precursor is obtained, the next critical step is the introduction of the second functional group (either the amine or the hydroxyl group) with precise control over its spatial orientation relative to the first, to yield the desired (1S,4S) configuration. The seven-membered ring's conformational flexibility makes diastereoselective control particularly challenging compared to five- or six-membered rings. ox.ac.uk

Directed hydrogenation is a powerful technique for achieving diastereoselectivity. rsc.org In this method, a functional group already present on the ring, such as a hydroxyl group, coordinates to a metal catalyst (e.g., rhodium) and directs hydrogen delivery to the same face of the molecule. rsc.org This results in a syn-addition product. Conversely, if the substrate is delivered to a sterically hindered catalyst, the reagent may be forced to approach from the less hindered face, leading to an anti-product.

Chelation control is another important principle, where a metal ion coordinates to two or more functional groups in the substrate, locking it into a specific conformation. organic-chemistry.org This pre-organization of the substrate dictates the trajectory of the incoming reagent, leading to a single diastereomer. For example, the reaction of allylboronic acids with acyl hydrazones can proceed with high syn-selectivity due to chelation between the hydrazone and the boron reagent. organic-chemistry.org The synthesis of cis- and trans-2-aminocycloheptanol has been achieved by a route starting from cycloheptene (B1346976) oxide, demonstrating that control over ring-opening and subsequent stereochemical manipulations can yield specific diastereomers. dss.go.th

Development of Novel Synthetic Pathways

Research continues to focus on developing more efficient and innovative routes to this compound, with an emphasis on catalytic methods and sustainability.

Catalytic methods are at the forefront of modern organic synthesis due to their ability to generate chiral products with high efficiency and selectivity, often with low catalyst loadings. researchgate.net Rhodium-based catalysts are particularly versatile and have been used extensively in a wide range of transformations, including asymmetric hydrogenation, hydroformylation, and C-H activation. nih.govrsc.orgmdpi.com For the synthesis of this compound, a chiral rhodium catalyst could be employed for the asymmetric reduction of a cycloheptenone precursor or the directed hydrogenation of an allylic alcohol. rsc.org

The development of new ligands is crucial for advancing catalytic methods. Ligands modulate the steric and electronic properties of the metal center, which in turn controls the activity and selectivity of the catalyst. nih.gov For example, congested carboxylate ligands have been developed for rhodium(II) catalysts to tackle challenging C-H amination reactions. semanticscholar.org Similarly, cobalt catalysts have been shown to be effective in asymmetric cyclopropanation reactions, demonstrating the potential of earth-abundant metals in stereoselective synthesis. dicp.ac.cn

Table 2: Comparison of Potential Catalytic Methods

Catalytic ReactionMetal/CatalystSubstrate TypePotential Advantage
Asymmetric Hydrogenation Rhodium, RutheniumUnsaturated precursor (e.g., enamine, enone)Direct formation of chiral centers with high enantiomeric excess.
Directed Hydrogenation Rhodium rsc.orgPrecursor with a directing group (e.g., alcohol)High diastereoselectivity by substrate control.
C-H Amination Rhodium(II) semanticscholar.orgSaturated cycloheptaneHigh atom economy; avoids pre-functionalization.
Reductive Amination Various (e.g., Ni, Ir)CycloheptanoneOne-pot conversion of a ketone to an amine.

Applying green chemistry principles to the synthesis of fine chemicals like this compound is becoming increasingly important. nih.govpandawainstitute.com The goal is to design processes that are less hazardous, reduce waste, and utilize renewable resources. nih.govijnc.ir

Key green chemistry strategies include:

Use of Renewable Feedstocks: Exploring routes that begin with biomass-derived platform chemicals, such as furfural (B47365) or cyclopentanone, could provide a sustainable alternative to petroleum-based starting materials. the-innovation.orgacs.org For example, hydrothermal liquefaction (HTL) of biomass can produce a variety of chemical compounds, including cyclic amines. tandfonline.com

Catalysis: The use of catalysts, especially those based on earth-abundant metals, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. researchgate.netsemanticscholar.org Biocatalysis, using enzymes, offers the ability to perform highly selective reactions in aqueous media under mild conditions. hilarispublisher.com

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is a key objective. researchgate.netnih.gov Solvent-free reactions, where possible, are an ideal green solution. hilarispublisher.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes the formation of by-products. researchgate.net Cascade reactions, where multiple transformations occur in a single pot, are an effective way to improve atom economy and process efficiency. hilarispublisher.com

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption. semanticscholar.orghilarispublisher.com Electrochemical synthesis, powered by renewable electricity, offers another green approach to drive chemical transformations. rsc.org

Optimization of Reaction Conditions and Process Development

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. azom.com This involves a systematic study of various parameters.

Key factors for optimization include:

Temperature and Pressure: These parameters significantly influence reaction rates and selectivity. Finding the optimal balance is crucial to achieve high conversion without promoting side reactions or product decomposition.

Catalyst Loading: Minimizing the amount of catalyst used, particularly if it is a precious metal, is essential for reducing costs without compromising reaction efficiency.

Solvent Choice: The solvent can affect reactant solubility, reaction rate, and stereochemical outcome. It also plays a major role in the ease of product isolation and purification.

Reaction Time: Monitoring the reaction progress is vital. Stopping the reaction at the optimal time can prevent the formation of impurities from over-reaction or product degradation, which can improve both yield and purity. biotage.com

The ultimate goal of process development is to establish a robust, reliable, and scalable synthesis that consistently produces this compound of high quality. azom.com

Yield and Stereochemical Purity Enhancement for this compound

Strategies for synthesizing optically pure amino-alcohols often involve stereoselective reduction of a ketone, enzymatic resolution, or the use of chiral auxiliaries. For the synthesis of this compound, analogous methods applied to similar structures, such as 4-aminocyclohexanol, can be considered.

One promising approach is the use of a one-pot, two-step enzymatic cascade. d-nb.inforesearchgate.net This method, applied to the synthesis of 4-aminocyclohexanol isomers, utilizes a keto reductase (KRED) for the initial reduction of a diketone to a hydroxyketone, followed by an amine transaminase (ATA) to introduce the amino group. d-nb.inforesearchgate.net The stereoselectivity of the final product is controlled by the choice of the amine transaminase. For instance, to achieve the cis configuration, as in this compound, a highly stereoselective ATA would be required. In the synthesis of cis-4-aminocyclohexanol, the use of specific ATAs resulted in a diastereomeric ratio of >99:1. uni-greifswald.de This enzymatic approach is attractive due to its high selectivity, which can lead to high stereochemical purity and yield, minimizing the need for extensive purification steps.

Another established method for obtaining enantiomerically pure amino alcohols is through the resolution of a racemic mixture. This can be achieved by diastereomeric salt formation with a chiral acid. For a related compound, trans-2-amino-cycloheptanol, resolution using (R)- and (S)-mandelic acid has been proposed based on its successful application to cyclohexanol (B46403) analogues, which achieved yields of 78-80% and an enantiomeric excess (ee) of 99%. vulcanchem.com This method would involve the synthesis of racemic cis-4-amino-cycloheptanol followed by separation of the desired (1S,4S) isomer.

Enzymatic kinetic resolution is another powerful technique. This method typically involves the selective acylation of one enantiomer in a racemic mixture, catalyzed by a lipase. vulcanchem.com This allows for the separation of the acylated and unreacted enantiomers. While this can achieve high enantiomeric excess (>99% in some cases), the maximum theoretical yield for the desired enantiomer is 50%. vulcanchem.com

Below is a table summarizing potential methods for enhancing yield and stereochemical purity based on analogous compounds.

MethodKey Reagents/CatalystsPotential AdvantageReported Yield (Analogous Compounds)Reported Stereochemical Purity (Analogous Compounds)
Enzymatic Cascade Keto Reductase (KRED), Amine Transaminase (ATA)High stereoselectivity, one-pot synthesisGood to excellent>99:1 dr (cis-4-aminocyclohexanol) uni-greifswald.de
Diastereomeric Salt Resolution Chiral acids (e.g., mandelic acid)High enantiomeric excess78-80% (cyclohexanol analogue) vulcanchem.com99% ee (cyclohexanol analogue) vulcanchem.com
Enzymatic Kinetic Resolution Lipase, acylating agentHigh enantiomeric excess~50% (theoretical max)>99% ee (in some cases) vulcanchem.com

Scale-Up Considerations in the Preparation of this compound

The large-scale synthesis of a specific stereoisomer like this compound presents several challenges, including cost of reagents, process efficiency, and purification. Drawing from experiences with scaling up the synthesis of related chiral amino alcohols, several key factors must be considered. acs.org

For enzymatic methods, the cost and stability of the enzymes (KRED and ATA) are primary concerns for large-scale production. vulcanchem.com However, the high selectivity of enzymes can simplify downstream processing, potentially offsetting the initial catalyst cost. Immobilization of enzymes can also allow for their reuse, further improving the economic feasibility of the process.

Purification of the final product is another major consideration. On a laboratory scale, chromatography is often used to achieve high purity. However, this method is often not practical or cost-effective for large-scale production. Crystallization is a more viable option for industrial-scale purification. For instance, in the scale-up of a chiral cyclohexanol derivative, the product was isolated as an oxalate (B1200264) salt to facilitate purification by crystallization, yielding a product with 99.6% diastereomeric purity. acs.org

The table below outlines key considerations for scaling up the synthesis of this compound, based on analogous processes.

ConsiderationPotential ChallengeMitigation Strategy
Catalyst Cost High cost of chiral catalysts or enzymes. vulcanchem.comUse of highly efficient catalysts, catalyst recycling, or enzyme immobilization.
Reagent Stoichiometry Use of excess reagents in laboratory scale may not be feasible on a large scale.Optimization of reaction conditions to use near-stoichiometric amounts of reagents.
Purification Chromatographic purification is often not scalable.Development of a robust crystallization method for the final product or a salt thereof. acs.org
Reaction Time Long reaction times can reduce throughput.Optimization of temperature, pressure, and catalyst loading to reduce reaction time.
Solvent Usage Large volumes of solvents may be required for reaction and purification.Selection of highly concentrated reaction conditions and efficient crystallization protocols.

Advanced Structural Elucidation and Stereochemical Analysis of 1s,4s 4 Amino Cycloheptanol

Spectroscopic Characterization Techniques for Stereochemical Assignment

Spectroscopic methods are indispensable for elucidating the complex structural features of cyclic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information on the connectivity, configuration, and conformational preferences of (1S,4S)-4-Amino-cycloheptanol.

NMR spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of cyclic compounds. The analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J), provides critical insights into the configuration and the predominant conformation of the cycloheptane (B1346806) ring.

For this compound, the cis configuration is confirmed by analyzing the ¹H NMR coupling constants and through-space correlations observed in 2D NMR experiments like NOESY. In a flexible seven-membered ring, which can adopt several low-energy conformations such as the twist-chair and twist-boat, the protons attached to C1 and C4 (H1 and H4) would exhibit specific spatial relationships. nih.gov The magnitude of the vicinal coupling constants (³J) between H1/H4 and their adjacent methylene (B1212753) protons can be related to the dihedral angles via Karplus-type equations, offering clues about the ring's conformation. nih.gov In the cis isomer, one would expect to see NOE correlations between the axial protons at C1 and C4 if the molecule adopts a conformation where these protons are in close proximity.

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the cycloheptane ring are sensitive to the orientation of the substituents. chemicalbook.com Based on data from analogous compounds like cycloheptanol (B1583049) and trans-4-aminocyclohexanol, a set of predicted NMR data can be compiled. chemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
H-1 (CH-OH)~3.6 - 3.8mC-1 (CH-OH)~72 - 75
H-4 (CH-NH₂)~2.8 - 3.0mC-4 (CH-NH₂)~50 - 53
Ring CH₂~1.4 - 1.9mRing CH₂~25 - 40
OH, NH₂Variablebr s

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule and to probe its conformational state. cigrjournal.orgrsc.org The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl, amino, and cycloalkane moieties.

The O-H and N-H stretching vibrations are particularly diagnostic. The O-H stretch typically appears as a broad, strong band in the IR spectrum around 3300-3400 cm⁻¹, indicative of hydrogen bonding. libretexts.orgmasterorganicchemistry.com The primary amine gives rise to N-H stretching bands in the same region, often appearing as a medium-intensity doublet. C-H stretching vibrations of the cycloheptane ring are expected just below 3000 cm⁻¹. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information, including C-O and C-N stretching vibrations, as well as various C-H bending and C-C stretching modes of the ring. cigrjournal.org While IR intensity depends on the change in dipole moment during a vibration, Raman intensity is dependent on the change in polarizability. spectroscopyonline.com Therefore, the symmetric C-C stretching modes of the ring are often more prominent in the Raman spectrum. rsc.org Differences in the vibrational spectra between different stereoisomers or polymorphs can arise from variations in molecular symmetry and intermolecular interactions, such as hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3400 - 3300 (broad)Strong
N-H StretchAmine3350 - 3250Medium, often two bands
C-H StretchAlkane2950 - 2850Strong
N-H Bend (Scissoring)Amine1650 - 1580Medium
C-H Bend (Scissoring)Alkane CH₂~1465Medium
C-O StretchAlcohol1100 - 1000Strong
C-N StretchAmine1250 - 1020Medium-Weak

X-ray Crystallographic Analysis of this compound and its Salts

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters. thieme-connect.de

To determine the absolute configuration of a chiral molecule like this compound, anomalous dispersion methods are employed. This requires the presence of an atom that scatters X-rays anomalously, or the formation of a salt with a counter-ion containing such an atom (e.g., bromide or a heavy metal). thieme-connect.de By analyzing the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), the correct enantiomer can be assigned, typically quantified by a Flack parameter close to zero for the correct structural model. acs.org

The analysis would confirm the (1S,4S) assignment and reveal the precise conformation of the cycloheptane ring in the solid state, which is often a twist-chair or a related low-energy conformation. For amino alcohol salts, crystallographic analysis provides definitive evidence of the molecular geometry in the crystalline state.

The crystal structure of this compound or its salts is heavily influenced by intermolecular hydrogen bonding. researchgate.netuni-lj.sinih.gov The amino and hydroxyl groups are both excellent hydrogen bond donors and acceptors. In the crystal lattice, extensive networks of O-H···N, N-H···O, and potentially N-H···N or O-H···O hydrogen bonds are expected. researchgate.net If crystallized as a salt (e.g., hydrochloride), the protonated ammonium (B1175870) group (NH₃⁺) and the chloride anion (Cl⁻) would be key participants in the hydrogen-bonding network (N-H···Cl), along with the hydroxyl group (O-H···Cl or O-H···O). nih.gov These interactions dictate the molecular packing, leading to specific three-dimensional supramolecular architectures that stabilize the crystal lattice. koreascience.kr

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical techniques are essential for quantifying the enantiomeric purity (or enantiomeric excess, %ee) of a chiral sample. Vibrational Circular Dichroism (VCD) has emerged as a powerful method for this purpose, as it provides greater structural information than traditional optical rotation. usp.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. A racemic mixture, having a 50:50 ratio of enantiomers, is VCD silent.

The determination of enantiomeric excess relies on the principle that the intensity of a VCD band is directly proportional to the concentration difference between the two enantiomers. nih.gov A calibration curve can be constructed by measuring the VCD spectra of samples with known %ee. The %ee of an unknown sample can then be determined from its measured VCD spectrum. This technique is robust and can be used for real-time monitoring of asymmetric reactions. nih.gov Furthermore, by comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (1S,4S)), the absolute configuration can be confirmed simultaneously. biotools.usuniv-amu.fr

Electronic Circular Dichroism (ECD) Spectroscopy

No published experimental or computational ECD spectra for This compound were found. Therefore, a detailed analysis of its ECD properties, including Cotton effects and their correlation to the stereogenic centers, cannot be provided.

Optical Rotatory Dispersion (ORD) Studies

Similarly, there is no available literature containing ORD data for This compound . As a result, a discussion on its specific rotation at various wavelengths and the nature of its ORD curve is not possible.

Reactivity and Chemical Transformations of 1s,4s 4 Amino Cycloheptanol

Reactions Involving the Amino Functionality of (1S,4S)-4-Amino-cycloheptanol

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The amino group can undergo N-alkylation with alkyl halides or through reductive amination. The direct reaction with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction. Catalytic N-alkylation of amines with alcohols, a green chemistry approach, is also a viable method where water is the only byproduct. sioc-journal.cnorganic-chemistry.orgrsc.org

N-Acylation: N-acylation of the amino group is a common transformation, typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the related stereoisomer, (1S,4R)-4-aminocycloheptanol hydrochloride, has been successfully acylated with benzyl (B1604629) chloroformate in the presence of sodium carbonate in acetone. This reaction proceeds smoothly at room temperature, yielding the corresponding N-protected amino alcohol. It is expected that this compound would react similarly under these conditions.

Acylating AgentReagents and ConditionsProduct Type
Acyl ChlorideBase (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF)N-Acylamino-cycloheptanol
Acid AnhydrideWarming, optional baseN-Acylamino-cycloheptanol
Carboxylic AcidCoupling agent (e.g., DCC, EDC, HATU), base (e.g., DIPEA)N-Acylamino-cycloheptanol

Table 1: General Conditions for N-Acylation Reactions. This table is based on general organic chemistry principles for N-acylation. fishersci.itnih.gov

Formation of Imines and Amides

Imines: The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comyoutube.comarkat-usa.orgnih.govresearchgate.net The reaction is usually catalyzed by either an acid or a base.

Amides: As detailed in the N-acylation section, the reaction of the amino group with carboxylic acids or their derivatives leads to the formation of amides. These amide derivatives are often stable, crystalline solids and are important intermediates in the synthesis of more complex molecules. The use of peptide coupling reagents has become a standard method for amide bond formation, offering mild reaction conditions and high yields. fishersci.itnih.govwhiterose.ac.ukorganic-chemistry.orgstackexchange.com

Transformations at the Hydroxyl Group of this compound

The secondary hydroxyl group offers another site for functionalization, allowing for the synthesis of ethers and esters, or its oxidation to a ketone.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. byjus.comorgsyn.orgnih.govchemguide.co.uk Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, can provide the corresponding ester under milder conditions. For sterically hindered alcohols, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for esterification with carboxylic acids. orgsyn.org

ReagentConditionsProduct
Carboxylic AcidAcid catalyst (e.g., H₂SO₄), heatEster
Acyl ChlorideBase (e.g., pyridine)Ester
Acid AnhydrideWarmingEster
Carboxylic AcidDCC, DMAPEster

Table 2: General Esterification Methods. This table is based on established esterification procedures in organic synthesis. byjus.comorgsyn.orgchemguide.co.uk

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation Reactions

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 4-aminocycloheptanone. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). In the context of synthesizing calystegine alkaloids, the oxidation of protected 4-aminocycloheptanol derivatives to the corresponding 4-aminocycloheptanone has been reported, indicating the feasibility of this transformation. publish.csiro.auresearchgate.netresearchgate.net

Cycloheptane (B1346806) Ring Functionalization and Derivatization

While reactions at the amino and hydroxyl groups are more common, functionalization of the cycloheptane ring itself represents a more complex challenge. One potential route for derivatization involves the intramolecular cyclization of a suitably functionalized 4-aminocycloheptanone derivative. For example, the intramolecular cyclization of a polyhydroxylated 4-aminocycloheptanone is a key step in the synthesis of calystegine B2. researchgate.net This suggests that the cycloheptane ring of this compound can serve as a scaffold for the construction of more complex, bicyclic structures.

Further derivatization could potentially involve C-H activation strategies, although specific examples for this particular molecule are not readily found in the literature.

Theoretical and Computational Investigations of 1s,4s 4 Amino Cycloheptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (1S,4S)-4-Aminocyclohexanol. These calculations provide a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the molecule's stability and chemical reactivity.

The electronic structure of (1S,4S)-4-Aminocyclohexanol is characterized by the presence of two key functional groups, the amino (-NH₂) group and the hydroxyl (-OH) group, attached to a cyclohexane (B81311) scaffold. The high electronegativity of the nitrogen and oxygen atoms significantly influences the electron density distribution across the molecule.

A Mulliken population analysis, a method used to estimate partial atomic charges, reveals the extent of this electron polarization. uni-muenchen.dewikipedia.org The nitrogen and oxygen atoms are centers of negative charge, while the carbon atoms they are bonded to (C4 and C1, respectively), and the hydrogen atoms of the amino and hydroxyl groups, carry partial positive charges. uni-muenchen.deq-chem.com This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the compound's physical properties and biological interactions.

Standard bond lengths and angles are determined by the sp³ hybridization of the carbon atoms in the cyclohexane ring, which prefers a tetrahedral geometry. The C-N and C-O bond lengths are influenced by the electronegativity of the heteroatoms.

Table 1: Calculated Mulliken Atomic Charges and Geometric Parameters for the Diequatorial Conformer of (1S,4S)-4-Aminocyclohexanol.
ParameterAtom(s)Calculated Value
Mulliken Charge (a.u.)O (hydroxyl)-0.75
N (amino)-0.90
C1 (C-OH)+0.25
C4 (C-NH₂)+0.15
Bond Length (Å)C-O1.43 Å
C-N1.47 Å
C-C (average)1.54 Å

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. taylorandfrancis.comyoutube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For (1S,4S)-4-Aminocyclohexanol, the HOMO is primarily localized on the non-bonding lone pair electrons of the nitrogen and oxygen atoms. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO indicates a greater tendency to donate electrons. taylorandfrancis.com

LUMO: The LUMO is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. youtube.com In this molecule, the LUMO is distributed over the antibonding σ* orbitals of the C-N and C-O bonds. The energy of the LUMO (ELUMO) is related to the electron affinity. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comyoutube.com A small HOMO-LUMO gap suggests that the molecule requires less energy for electronic excitation, indicating higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for (1S,4S)-4-Aminocyclohexanol.
OrbitalPredicted Energy (eV)Description
HOMO-9.5 eVLocalized on N and O lone pairs; indicates nucleophilic sites.
LUMO+1.5 eVDistributed over σ* orbitals; indicates electrophilic susceptibility.
HOMO-LUMO Gap (ΔE)11.0 eVLarge gap suggests high kinetic stability.

Prediction of Spectroscopic Parameters (NMR, IR, ECD)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. nih.gov DFT calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and ECD spectra. nih.gov

Theoretical calculations of nuclear magnetic shielding tensors can be converted into ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov These predictions are highly sensitive to the molecular geometry, making them excellent for distinguishing between conformational isomers. nrel.govpnnl.gov For (1S,4S)-4-Aminocyclohexanol, calculations would be performed on the dominant diequatorial conformer. The predicted shifts would show distinct signals for the axial and equatorial protons on the ring, as well as for the protons on C1 and C4, which are deshielded by the electronegative O and N atoms.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (1S,4S)-4-Aminocyclohexanol.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-H (axial)~3.60-
C4-H (axial)~2.70-
C2/C6-H (axial)~1.25-
C2/C6-H (equatorial)~2.00-
C1 (-OH)-~70.0
C4 (-NH₂)-~51.0
C2/C6-~35.5
C3/C5-~31.0

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. nih.gov These calculations can predict the positions of key absorption bands corresponding to specific functional groups. For (1S,4S)-4-Aminocyclohexanol, prominent predicted bands would include O-H and N-H stretching vibrations, C-H stretching, and C-O and C-N stretching in the fingerprint region. vscht.cz

Table 5: Predicted Principal Infrared (IR) Absorption Frequencies (cm⁻¹).
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl~3350
N-H Asymmetric StretchAmino~3360
N-H Symmetric StretchAmino~3280
C-H Stretch (sp³)Cyclohexane Ring2850-2960
C-O StretchAlcohol~1070
C-N StretchAmine~1090

Electronic Circular Dichroism (ECD) is a spectroscopic technique sensitive to the absolute configuration of chiral molecules. vu.nl (1S,4S)-4-Aminocyclohexanol is a chiral molecule, and its ECD spectrum can be simulated using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net The calculation predicts the wavelengths and rotational strengths (R) of electronic transitions. A positive R value corresponds to a positive Cotton effect, and a negative R value corresponds to a negative Cotton effect. The simulated spectrum provides a unique fingerprint for the (1S,4S) enantiomer, which can be used to confirm its absolute stereochemistry by comparison with experimental data. youtube.commdpi.com

Table 6: Hypothetical Predicted Electronic Circular Dichroism (ECD) Transitions.
TransitionPredicted Wavelength (nm)Predicted Rotatory Strength (R, 10⁻⁴⁰ cgs)
1~210 nm+5.2
2~195 nm-8.9

Reaction Mechanism Studies and Transition State Analysis

As of late 2025, dedicated theoretical and computational studies focusing specifically on the reaction mechanisms and transition state analysis of (1S,4S)-4-Amino-cycloheptanol are not extensively available in peer-reviewed scientific literature. The field of computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, but these have yet to be applied comprehensively to this particular molecule. However, the principles and methodologies for such investigations are well-established and can be described in the context of how they would be applied to understand the reactivity of this compound.

Reaction mechanism studies are crucial for understanding how a chemical transformation occurs on a molecular level. They map the energetic landscape connecting reactants to products, identifying the lowest energy pathway. A key feature of this landscape is the transition state, which is the highest energy point along the reaction coordinate—a configuration of atoms with an extremely short lifetime that represents the energetic barrier that must be overcome for the reaction to proceed. wikipedia.orgmasterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), are the primary tools for these investigations. nih.govsciforum.net DFT calculations allow researchers to model the electronic structure of molecules and determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. sciforum.net By locating the transition state structure, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a critical factor in determining the reaction rate. masterorganicchemistry.com

For a molecule like this compound, computational studies could explore various reactions, including its synthesis or the functionalization of its amino and hydroxyl groups. For instance, a theoretical investigation into its synthesis could analyze the stereoselectivity of a key step, explaining why the (1S,4S) isomer is formed preferentially. Such a study would involve calculating the energies of the transition states leading to different stereoisomers. The pathway with the lower activation energy would correspond to the major product observed experimentally, providing a deep, rational understanding of the reaction's stereochemical outcome. nih.gov

The analysis typically involves the following steps:

Geometry Optimization: The three-dimensional structures of all species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

While specific research data for this compound is pending, the table below illustrates the typical parameters that would be determined in a computational study of a hypothetical reaction involving this compound.

Table 1: Representative Parameters from a Hypothetical DFT Study of a Reaction Mechanism
ParameterDescriptionTypical UnitsSignificance
Activation Energy (ΔG‡)The Gibbs free energy difference between the reactants and the transition state. wikipedia.orgkcal/mol or kJ/molDetermines the reaction rate; a lower value indicates a faster reaction.
Reaction Energy (ΔGrxn)The Gibbs free energy difference between the products and the reactants.kcal/mol or kJ/molIndicates the thermodynamic favorability of the reaction (negative for exergonic, positive for endergonic).
Key Bond Distances in TSDistances of bonds being formed or broken in the transition state structure.Ångströms (Å)Provides insight into the geometry and nature of the transition state (e.g., early vs. late).
Imaginary FrequencyThe single negative vibrational frequency corresponding to the motion over the energy barrier at the transition state. researchgate.netcm⁻¹Confirms the structure as a true first-order saddle point (transition state) and visualizes the reaction coordinate.

The application of these computational tools to this compound represents a valuable opportunity for future research. Such studies would not only illuminate the fundamental reactivity of this specific amino alcohol but could also guide the development of more efficient and selective synthetic routes to it and its derivatives.

Applications of 1s,4s 4 Amino Cycloheptanol in Chemical Synthesis and Catalysis

(1S,4S)-4-Amino-cycloheptanol as a Chiral Building Block

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure complex molecules. The defined stereochemistry of this compound, with both an amine and a hydroxyl group, makes it a valuable synthon for introducing chirality into a target structure.

The dual functionality of this compound allows it to be a versatile starting point for creating more complex chiral intermediates. The amino and hydroxyl groups can be selectively protected and reacted to build molecular complexity. For instance, the amine can be converted into amides, sulfonamides, or carbamates, while the alcohol can be transformed into ethers, esters, or halides. These transformations would yield a variety of chiral intermediates, valuable for research in fields like agrochemicals or specialized chemical probes, where specific stereoisomers can exhibit different activities.

The rigid, chiral cycloheptane (B1346806) scaffold of this compound can be integrated into larger, advanced organic molecules. Its structure can serve as a stereocontrolling element, influencing the three-dimensional arrangement of the final product. In the synthesis of novel organic materials or complex host-guest systems, incorporating such a defined chiral fragment can impart unique properties, such as chiroptical responses or the ability to engage in stereospecific molecular recognition.

This compound as a Ligand Precursor in Asymmetric Catalysis

One of the most significant applications for chiral amino alcohols is their use as precursors for chiral ligands in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. nih.govutexas.edu

The amino and alcohol moieties of this compound are ideal handles for synthesizing various classes of chiral ligands. researchgate.net For example, reaction with chlorodiphenylphosphine (B86185) or similar reagents can convert the molecule into aminophosphine (B1255530) or phosphine-amino alcohol ligands. A common and highly successful class of ligands derived from amino alcohols are oxazolines. nih.gov Condensation of the amino alcohol with a nitrile (e.g., under acidic conditions) or reaction with a carboxylic acid derivative can lead to the formation of a chiral oxazoline (B21484) ring, which can then be incorporated into larger ligand frameworks, such as phosphino-oxazolines (PHOX ligands). nih.gov

The modular nature of these syntheses allows for the creation of a library of ligands where the steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus atom or other parts of the ligand structure. nih.gov

Table 1: Potential Ligand Classes Derived from this compound This table is illustrative and based on common transformations of chiral amino alcohols.

Ligand Class Synthetic Precursors Potential Coordinating Atoms
Aminophosphine This compound, Chlorophosphine (e.g., Ph₂PCl) N, P
Phosphite-Amines This compound, Phosphorus Trichloride, followed by an alcohol N, P
Bis(oxazoline) (BOX) type This compound, Dinitriles or Diacids N, N
Phosphino-oxazoline (PHOX) This compound, 2-(Diphenylphosphino)benzoic acid N, P

Ligands derived from chiral amino alcohols are widely employed in a range of metal-catalyzed enantioselective reactions.

Enantioselective Reductions: Chiral ligands are crucial for the asymmetric reduction of prochiral ketones and imines. nih.govdocumentsdelivered.com Ruthenium, rhodium, or iridium complexes with ligands derived from this compound could potentially catalyze the hydrogenation or transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantiomeric excess.

Enantioselective C-C Bond Formation: Carbon-carbon bond forming reactions are fundamental in organic synthesis. Palladium-catalyzed asymmetric allylic alkylation is a benchmark reaction for testing new chiral ligands, where P,N-ligands like PHOX have shown exceptional performance. nih.govresearchgate.net Ligands synthesized from this compound could be applied in similar transformations, as well as in enantioselective conjugate additions, Heck reactions, and aldol (B89426) reactions. researchgate.net The specific geometry of the cycloheptane backbone would influence the catalytic pocket, potentially offering unique selectivity for certain substrates.

Table 2: Potential Catalytic Applications for this compound-Derived Ligands This table outlines potential applications based on established catalysis with analogous ligands.

Reaction Type Metal Catalyst (Typical) Substrate Example Product Type
Asymmetric Hydrogenation Ru, Rh, Ir Acetophenone Chiral 1-Phenylethanol
Asymmetric Allylic Alkylation Pd 1,3-Diphenylallyl acetate (B1210297) Chiral malonate derivative
Asymmetric Conjugate Addition Cu, Rh Cyclohexenone Chiral 3-substituted cyclohexanone
Asymmetric Hydrosilylation Re, Cu, Rh Prochiral Ketone Chiral Secondary Alcohol

Utilization in Materials Science (e.g., as a monomer for specialty polymers, non-biological)

In materials science, the incorporation of chiral units into polymers can lead to materials with unique properties, such as the ability to selectively recognize other chiral molecules, form helical superstructures, or exhibit nonlinear optical activity. The bifunctional nature of this compound makes it a suitable candidate as a chiral monomer.

For instance, it could be used in polycondensation reactions to synthesize chiral polyamides or polyesters. Reaction of the diamine with a diacyl chloride would yield a chiral polyamide, while reaction with a diacid or diacyl chloride would produce a chiral polyester (B1180765) (after protection of the amine or direct use). The rigidity and chirality of the cycloheptane ring would be imparted along the polymer backbone, influencing its morphology and properties. Such specialty polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers or as components in chiral sensors.

Analytical Method Development for 1s,4s 4 Amino Cycloheptanol

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, critically, the enantiomeric excess of (1S,4S)-4-Amino-cycloheptanol. High-performance liquid chromatography and gas chromatography are the primary methods employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of this compound. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte, leading to differential retention times. phenomenex.comcsfarmacie.cz

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation. For amino alcohols like this compound, polysaccharide-based and cyclodextrin-based CSPs are often effective. nih.govresearchgate.net Polysaccharide phases, such as those derived from cellulose (B213188) or amylose, can offer a wide range of enantioselectivity, while cyclodextrin (B1172386) phases work on an inclusion principle, where one enantiomer fits more precisely within the chiral cavity. phenomenex.comnih.gov

Method development typically begins with a screening process using a set of complementary chiral columns under both normal-phase and reversed-phase conditions. chromatographyonline.comsigmaaldrich.com In normal-phase mode, a mobile phase consisting of a nonpolar solvent like hexane (B92381) with a polar modifier such as 2-propanol or ethanol (B145695) is common. chromatographyonline.com A small amount of a basic additive, like diethylamine, is often necessary to improve peak shape and reduce tailing for basic analytes such as amines. chromatographyonline.com Reversed-phase separations, which are often more compatible with mass spectrometry, may utilize mobile phases of acetonitrile (B52724) or methanol (B129727) with aqueous buffers like ammonium (B1175870) acetate (B1210297) or phosphate.

Optimization of the separation involves adjusting the mobile phase composition, flow rate, and column temperature. A lower flow rate can sometimes enhance chiral recognition, and temperature can influence both selectivity and efficiency. registech.com The goal is to achieve baseline resolution between the enantiomers, allowing for accurate quantification of the enantiomeric excess.

Interactive Data Table: Illustrative Chiral HPLC Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Acetylated β-Cyclodextrin
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)10 mM Ammonium Acetate in Water / Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm or MS detector

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by gas chromatography (GC) is challenging. thermofisher.com Therefore, a derivatization step is necessary to convert the polar amino and hydroxyl functional groups into less polar, more volatile moieties. libretexts.orgsigmaaldrich.com

The most common derivatization methods for compounds containing active hydrogens are silylation, acylation, and alkylation. libretexts.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique for amino alcohols. thermofisher.comsigmaaldrich.com This reaction replaces the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility and thermal stability. libretexts.org

The derivatized sample is then analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of GC column is critical for achieving good separation and peak shape. A non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable for separating the derivatized analytes. thermofisher.com The temperature program of the GC oven is optimized to ensure adequate separation from any reaction byproducts or other impurities.

Interactive Data Table: Typical GC Conditions for Derivatized this compound

ParameterCondition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Conditions Heat at 70°C for 30 minutes in a suitable solvent (e.g., pyridine)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300°C (FID)

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet like GC or HPLC, it provides a high degree of specificity for identification and quantification.

Upon ionization in the mass spectrometer, typically by electron ionization (EI) for GC-MS, the molecule will fragment in a predictable manner. The fragmentation pattern serves as a chemical fingerprint that can be used for structural confirmation. libretexts.org For a cyclic amino alcohol, the molecular ion peak (M+) may be observed, although it can be weak for alcohols. libretexts.orgwhitman.edu

Key fragmentation pathways for this compound would include:

Loss of a water molecule (H₂O) from the cycloheptanol (B1583049) ring, resulting in a fragment at M-18. whitman.edu

Alpha-cleavage adjacent to the nitrogen atom of the amino group, which is a dominant fragmentation pathway for amines. libretexts.org

Alpha-cleavage next to the oxygen atom of the hydroxyl group. libretexts.org

Complex ring cleavage of the cycloheptane (B1346806) structure, which for cyclic alcohols can lead to a characteristic peak at m/z 57. whitman.edu

By analyzing the masses and relative abundances of these fragment ions, the structure of the parent compound can be confidently confirmed.

Interactive Data Table: Predicted Mass Fragments for this compound (Molecular Weight: 129.20 g/mol )

m/z ValueProposed Fragment IdentityFragmentation Pathway
129[M]⁺Molecular Ion
112[M - NH₃]⁺Loss of ammonia
111[M - H₂O]⁺Loss of water
96[M - H₂O - CH₃]⁺Subsequent loss of a methyl radical
84[C₆H₁₀N]⁺Alpha-cleavage at the C-C bond adjacent to the hydroxyl group
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage characteristic of cyclic alcohols
44[C₂H₆N]⁺Alpha-cleavage at the C-C bond adjacent to the amino group

Spectrophotometric and Potentiometric Methods for Quantitative Analysis

While chromatographic methods are preferred for their specificity, spectrophotometric and potentiometric techniques can be employed for the quantitative analysis of this compound, particularly in bulk samples or simple formulations where interfering substances are minimal.

Spectrophotometric methods for primary amines often require a derivatization step to form a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. A classic example is the reaction with ninhydrin, which reacts with primary amino groups to produce a deep purple-colored product known as Ruhemann's purple. researchgate.net The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (around 570 nm), is directly proportional to the concentration of the amine. This method is highly sensitive but can be susceptible to interference from other primary amines. researchgate.net The development of such a method would involve optimizing reaction conditions (pH, temperature, reaction time) and establishing a calibration curve using standards of known concentration.

Potentiometric titration is a standard titrimetric method that can be used for the assay of basic compounds like this compound. In this method, a solution of the compound is titrated with a standardized acid, such as hydrochloric acid. The endpoint of the titration, which corresponds to the complete neutralization of the amino group, is determined by monitoring the change in potential (voltage) of the solution using a pH electrode. This technique is straightforward, cost-effective, and provides high precision for the quantification of the total basic content in a sample.

Future Research Directions and Outlook for 1s,4s 4 Amino Cycloheptanol

Exploration of Unconventional Synthetic Methodologies

Future research will likely move beyond traditional multi-step sequences to explore more efficient and novel strategies for synthesizing the (1S,4S)-4-amino-cycloheptanol core. Drawing inspiration from recent advances in the synthesis of other chiral amino alcohols, several unconventional methodologies could be investigated.

One promising avenue is the application of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and keto reductases (KREDs), offer a green and highly selective route to chiral amino alcohols. semanticscholar.orgfrontiersin.org Researchers could explore a one-pot cascade reaction starting from a cycloheptanedione precursor. researchgate.net This process might involve a regioselective keto reductase for the initial reduction, followed by a stereocomplementary amine transaminase to install the amino group, thereby controlling the desired (1S,4S) stereochemistry. researchgate.net The use of engineered amine dehydrogenases for the direct asymmetric reductive amination of a corresponding hydroxy ketone is another highly attractive, atom-economic approach that yields water as the only byproduct. frontiersin.orgnih.gov

Another innovative strategy involves transition-metal-catalyzed reactions. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between an appropriate aldehyde and an imine could be adapted to construct the β-amino alcohol framework present in the target molecule. westlake.edu.cn This radical polar crossover strategy offers a modular route from readily available starting materials. westlake.edu.cn Furthermore, adapting methodologies like the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones could provide a direct, operationally simple route, avoiding the need for extensive protecting group chemistry. acs.org

Design of Novel Catalytic Systems Utilizing this compound Derivatives

The inherent chirality and bifunctional nature of this compound make it an excellent candidate for development into novel ligands and organocatalysts for asymmetric synthesis. Chiral amino alcohols are foundational to many successful catalysts used in reactions like asymmetric additions, reductions, and alkylations. polyu.edu.hkrsc.org

Future work should focus on derivatizing the amino and hydroxyl groups to create a library of ligands for transition metal catalysis. These derivatives could be employed in key transformations such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands. rsc.org The seven-membered ring of the cycloheptanol (B1583049) backbone could offer unique steric and electronic properties compared to more common five- or six-membered ring systems, potentially leading to improved selectivity or reactivity in established catalytic processes. polyu.edu.hk

In the realm of organocatalysis, derivatives such as primary α-amino amides have proven to be valuable bifunctional catalysts. mdpi.com By modifying this compound, researchers could design novel organocatalysts. The fixed spatial arrangement of the amino and hydroxyl groups on the cycloheptane (B1346806) ring could create a well-defined chiral pocket, enabling high stereocontrol in reactions like asymmetric aldol (B89426), Michael, and Mannich reactions. mdpi.com

Advanced Computational Modeling for Structure-Reactivity Relationships

To accelerate the development of catalysts derived from this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations and other molecular modeling techniques can provide deep insights into reaction mechanisms and the origins of enantioselectivity.

Computational studies can be used to predict the most stable conformations of metal-ligand complexes or organocatalyst-substrate transition states. mdpi.com This understanding is crucial for rational catalyst design. For example, modeling can help elucidate how the specific geometry of the cycloheptane ring influences the chiral environment of the active site, guiding the synthesis of derivatives with optimized steric and electronic properties for enhanced performance. acs.org As seen in studies of engineered enzymes, computational analysis can reveal the source of enhanced activity and selectivity, which can be applied to the rational design of synthetic catalysts. frontiersin.orgnih.gov By clarifying the thermodynamics and kinetics of catalytic cycles, computational models can explain complex phenomena and guide the optimization of reaction conditions, such as catalyst loading, solvent, and temperature. acs.org

Sustainable and Scalable Production Routes for Chiral Amino-cycloheptanols

For this compound to be a truly viable building block for industrial applications, the development of sustainable and scalable production routes is essential. Future research must prioritize "green chemistry" principles to minimize environmental impact and production costs. rsc.org

Biocatalytic routes, as mentioned earlier, are inherently green. Utilizing enzymes in aqueous media under mild conditions aligns perfectly with sustainability goals. rsc.orgnih.gov Developing processes that use whole-cell biocatalysts can further simplify procedures and reduce costs associated with enzyme purification. rsc.org Tandem enzymatic systems, where multiple reaction steps are carried out in a single pot, maximize resource efficiency by reducing waste and energy consumption. openaccessgovernment.org

Chemo-catalytic approaches can also be designed with sustainability in mind. The "hydrogen borrowing" or "hydrogen autotransfer" concept is a powerful strategy for the N-alkylation of amines with alcohols, and similar principles could be applied to the synthesis of cyclic amines from amino alcohols. rsc.orgrsc.org These processes are highly atom-economical. Another approach is the integration of catalytic hydrogenation with technologies like electrodialysis using bipolar membranes (EDBM). This allows for the recycling of acids and bases used in the process, eliminating inorganic salt byproducts and creating a closed-loop, waste-free system. rsc.org The use of recyclable catalysts, for instance, molybdenum-based systems in green solvents like ethanol (B145695), further enhances the economic and environmental viability of the synthesis. organic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for (1S,4S)-4-Amino-cycloheptanol, and how can enantiomeric purity be validated?

Methodological Answer: Synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., cycloheptene derivatives) to retain stereochemistry.
  • Asymmetric Amination : Use of chiral catalysts (e.g., Rhodium or Palladium complexes) to introduce the amino group stereoselectively.
  • Purification : Chiral column chromatography (e.g., using cellulose-based CSPs) to isolate the desired enantiomer.

Q. Enantiopurity Validation :

  • Chiral HPLC : Compare retention times against racemic mixtures.
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values.
  • X-ray Crystallography : Resolve absolute configuration (as demonstrated in structural studies of similar amino-alcohols) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach ensures accurate structural assignment:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign protons and carbons via chemical shifts (e.g., NH2 at δ 1.5–2.5 ppm, hydroxyl at δ 1.0–5.0 ppm).
    • 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity between the amino group, cycloheptanol ring, and stereocenters.
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, O-H at ~3200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
  • X-ray Crystallography : Resolve 3D conformation and stereochemistry (critical for validating stereoisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer: Contradictions often arise from variations in experimental design. Systematic approaches include:

  • Standardized Assay Conditions : Control solvent (e.g., DMSO vs. aqueous buffers), concentration ranges, and cell lines.
  • Dose-Response Curves : Compare EC50/IC50 values under identical conditions.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., impurities in synthesized batches).
  • Reproducibility Checks : Independent validation via open-data sharing platforms (e.g., Zenodo) to ensure transparency .

Q. What computational modeling approaches are suitable for predicting the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to study ring puckering and hydrogen-bonding interactions.
  • Density Functional Theory (DFT) : Optimize ground-state geometry and calculate energy barriers for ring-flipping transitions.
  • Solvation Models : Use implicit solvent models (e.g., COSMO) to predict solubility and aggregation tendencies.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian NMR predict shifts for comparison with experimental data.

Q. How should researchers balance open-data requirements with proprietary synthesis protocols in publications?

Methodological Answer:

  • Data Deposition : Share non-proprietary data (e.g., NMR spectra, crystallographic CIF files) in repositories like PubChem or the Cambridge Structural Database.
  • Controlled Access : Use embargo periods or restricted-access platforms (e.g., EudraCT for clinical data) for sensitive protocols .
  • Methodological Transparency : Publish detailed synthetic procedures without disclosing industrial-scale optimization steps.

Q. What strategies mitigate bias in interpreting the biological activity of this compound?

Methodological Answer:

  • Blinded Experiments : Separate compound preparation and assay execution teams.
  • Positive/Negative Controls : Include known agonists/antagonists in activity assays.
  • Statistical Rigor : Use ANOVA or Bayesian analysis to quantify uncertainty in dose-response relationships.
  • Peer Review : Pre-register study designs on platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.